4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Chemical Structure and Properties
The compound 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 343373-38-6) is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-bromophenyl group at position 4 and a 3-methoxybenzyl group at position 2 (Figure 1). Its molecular formula is C₁₆H₁₄BrN₃O₂, with a molecular weight of 360.21 g/mol . Predicted physicochemical properties include:
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-15-4-2-3-12(9-15)10-20-16(21)19(11-18-20)14-7-5-13(17)6-8-14/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYJUWYHISGNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolone ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the triazolone intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.
- A study reported that triazole compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1.5 to 10 µg/mL against multiple pathogens, indicating significant antibacterial potential .
- Anticancer Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Fungicides :
- The triazole class is well-known for its fungicidal properties. The compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Its application could lead to improved crop yields while minimizing chemical pesticide use.
Material Science Applications
- Polymer Synthesis :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.5 - 10 | |
| Anticancer | HeLa | 13.62 | |
| Anti-inflammatory | Various | N/A | |
| Fungicidal | Various fungal strains | N/A |
Case Studies
- Synthesis and Evaluation of Triazole Derivatives :
- Multicomponent Reactions :
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxybenzyl groups may play a role in binding to receptors or enzymes, while the triazolone ring can participate in various chemical interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazolone Derivatives
Substituent Variations on the Triazolone Core
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects :
- Halogenated Aryl Groups : The target compound’s 4-bromophenyl group contrasts with the 4-chlorophenyl in PRR846 and 3-chlorophenyl in the cyclopropylmethyl derivative . Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
- Alkyl/Aryl Groups : The 3-methoxybenzyl group in the target compound introduces methoxy-mediated polarity, whereas the cyclopropylmethyl group in adds steric hindrance and conformational rigidity.
Biological Activity
The compound 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 343373-38-6) is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 360.21 g/mol
- Structure : The compound features a triazole ring substituted with a bromophenyl and methoxybenzyl group, which may influence its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain triazole compounds demonstrated moderate activities against various bacterial strains including Escherichia coli and Klebsiella pneumoniae . Specifically, derivatives similar to the compound have shown efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Activity
Triazole derivatives have also been investigated for their antioxidant capabilities. Research has shown that compounds with similar structures can scavenge free radicals effectively . For example, one study reported that certain triazoles exhibited high DPPH scavenging activity, indicating strong antioxidant potential .
Case Studies
-
Synthesis and Antimicrobial Testing :
A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Compounds with modifications at the 4-position of the triazole ring showed promising results against multiple bacterial strains . -
Antifungal Mechanism :
Another investigation focused on the antifungal mechanisms of triazoles, detailing how they inhibit ergosterol synthesis in fungi. This mechanism is crucial for developing new antifungal agents from triazole derivatives .
Data Table: Biological Activities of Related Triazole Derivatives
| Compound Name | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| Compound 1 | Antimicrobial | E. coli, K. pneumoniae | Moderate activity |
| Compound 2 | Antifungal | Candida albicans | Effective inhibition |
| Compound 3 | Antioxidant | DPPH Scavenging | IC50 = 7.12 µg/mL |
| Compound 4 | Antimicrobial | Staphylococcus aureus | Good activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
